

"Use of historical Desbutal data in modern research"

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Compound of Interest		
Compound Name:	Desbutal	
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Introduction to Desbutal and Its Historical Context

Desbutal was a pharmaceutical product manufactured by Abbott Laboratories, containing a combination of methamphetamine hydrochloride, a central nervous system (CNS) stimulant, and pentobarbital sodium, a CNS depressant.[1][2][3] Marketed for conditions such as obesity, narcolepsy, parkinsonism, and as an antidepressant, it was designed with a unique biphasic tablet.[1][4] One half of the tablet provided a sustained-release formulation of methamphetamine, while the other half contained an immediate-release formulation of pentobarbital.[1][4] This design aimed to curb appetite and lift mood with the stimulant, while the depressant was intended to counteract potential overstimulation and anxiety.[5]

However, due to a high potential for abuse and dependence, the U.S. Food and Drug Administration (FDA) withdrew its marketing approval in 1973 as part of a broader recall of combination anorectic drugs.[1] The primary concern was the significant risk associated with combining a potent stimulant and a depressant.[4]

Application Notes: Leveraging Historical Desbutal Data in Modern Research

While **Desbutal** is no longer available, its historical data offers valuable insights for contemporary research in several areas:



- Pharmacology and Drug Interactions: The combination of a stimulant and a depressant in
 Desbutal presents a unique case study for understanding complex drug interactions.

 Modern researchers can analyze historical clinical notes and toxicological reports to model
 the pharmacokinetics and pharmacodynamics of such combinations. This can inform the
 development of new therapies and provide a deeper understanding of the risks associated
 with polysubstance use. The interaction of methamphetamine and pentobarbital can lead to
 complex effects, where the stimulant may mask some of the depressant's effects,
 complicating overdose scenarios.[4]
- Abuse Potential and Substance Use Disorders: Historical records of **Desbutal** abuse can provide qualitative and quantitative data for studies on addiction. For example, reports indicated that individuals would often separate the two halves of the tablet to consume the stimulant and depressant independently.[1] This behavior offers insights into the motivations and patterns of polysubstance abuse. This historical context can inform public health initiatives and the development of targeted interventions for substance use disorders.
- Drug Formulation and Controlled Release: The biphasic design of Desbutal was an early attempt at creating a combination drug with a tailored release profile.[1][4] Modern pharmaceutical scientists can study the formulation principles of this historical product to inform the design of more sophisticated drug delivery systems. While the specific combination in Desbutal was problematic, the concept of a dual-release mechanism remains relevant for developing safer and more effective combination therapies for other conditions.
- Repurposing and Analog Development: Understanding the therapeutic rationale behind
 Desbutal, which aimed to balance efficacy and side effects, can inspire the development of
 new, safer analogs.[5] By examining the historical clinical applications for obesity and mood
 disorders, researchers may identify novel therapeutic targets or combination strategies that
 utilize modern, safer compounds with more predictable effects.

Quantitative Data from Historical Records

Historical information on **Desbutal** provides specific quantitative data regarding its formulation. The tablets were available in three different dosages:



Methamphetamine HCI (Sustained Release)	Pentobarbital Sodium (Immediate Release)
5 mg	30 mg
10 mg	60 mg
15 mg	90 mg

Table 1: Dosage Formulations of **Desbutal** Tablets.[1]

Protocols for Utilizing Historical Data

The following are generalized protocols for how modern researchers can approach the use of historical **Desbutal** data.

Protocol 1: Retrospective Analysis of Clinical and Toxicological Data

- Objective: To model the pharmacokinetic and pharmacodynamic interactions of methamphetamine and pentobarbital.
- Methodology:
 - Data Mining: Systematically search and collate historical clinical study reports, case studies of overdose, and toxicological analyses from medical literature databases and archives.
 - 2. Data Extraction: Extract key quantitative parameters such as dosages, reported patient outcomes, adverse events, and, where available, blood concentration levels of both drugs.
 - 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilize modern PK/PD modeling software to simulate the absorption, distribution, metabolism, and excretion of the two compounds when administered together. The model should account for the different release profiles of the two components.
 - 4. Analysis: Analyze the simulation results to identify potential drug-drug interaction mechanisms and predict the risk of adverse events at different dosage levels.



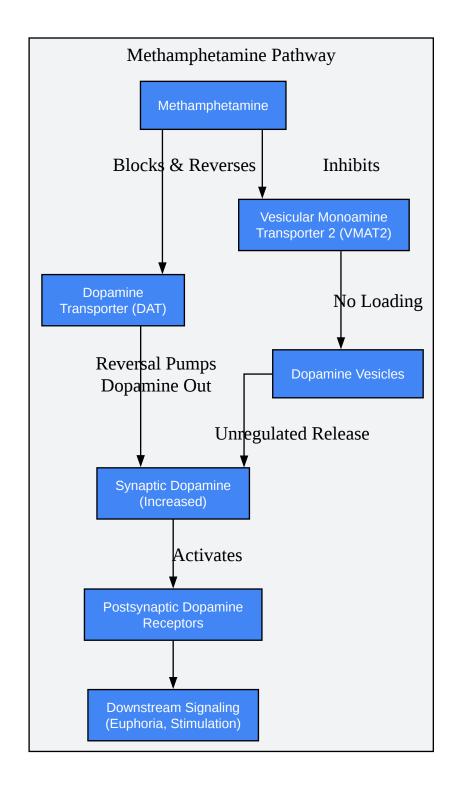
Protocol 2: In Vitro Analysis of Component Drug Signaling Pathways

- Objective: To investigate the molecular mechanisms underlying the combined effects of methamphetamine and pentobarbital on neuronal signaling pathways.
- Methodology:
 - Cell Culture: Culture relevant neuronal cell lines (e.g., dopaminergic neurons for methamphetamine's effects, GABAergic neurons for pentobarbital's effects).
 - 2. Drug Application: Treat the cell cultures with varying concentrations of methamphetamine and pentobarbital, both individually and in combination, mimicking the ratios found in historical **Desbutal** formulations.
 - 3. Signaling Pathway Analysis: Employ modern molecular biology techniques (e.g., Western blotting, qPCR, immunofluorescence) to assess the activation or inhibition of key signaling proteins and downstream targets in pathways associated with dopamine and GABA-A receptors.
 - 4. Data Interpretation: Analyze the results to elucidate the synergistic or antagonistic effects of the drug combination at the cellular level.

Visualizations of Key Pathways and Workflows

The following diagrams illustrate the primary signaling pathways of **Desbutal**'s components and a conceptual workflow for analyzing historical data.

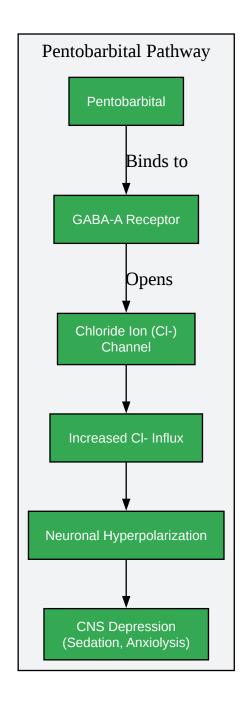




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